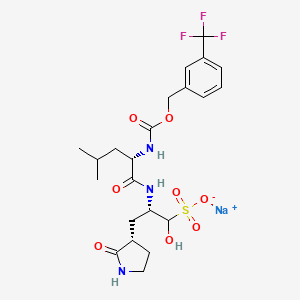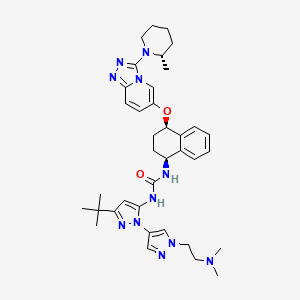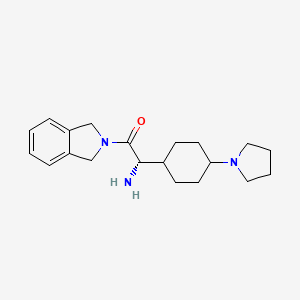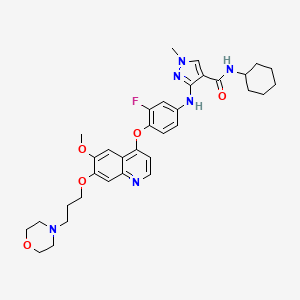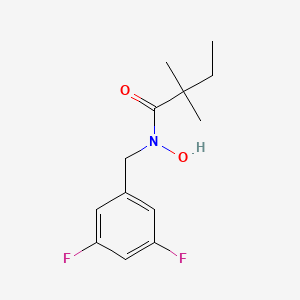
RIP1 kinase inhibitor 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SIR1-365 is a synthetic organic compound known for its role as a receptor-interacting protein 1 (RIP1) inhibitor . This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of diseases related to systemic inflammatory response syndrome (SIRS) and severe COVID-19 .
Preparation Methods
The synthetic routes and reaction conditions for SIR1-365 are detailed in Sironax’s patent US20210284598A1 . The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts under controlled conditions. Industrial production methods for SIR1-365 involve scaling up these synthetic routes to produce the compound in larger quantities while maintaining its purity and efficacy.
Chemical Reactions Analysis
SIR1-365 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of SIR1-365, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
SIR1-365 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of RIP1 kinase activity . In biology and medicine, SIR1-365 is being investigated for its potential to treat various diseases, including multiple sclerosis, Alzheimer’s disease, amyotrophic lateral sclerosis, and systemic inflammatory response syndrome . Additionally, it has shown promise in delaying the aging process of male reproductive organs in animal models . In the context of the COVID-19 pandemic, SIR1-365 has been studied for its safety and efficacy in treating severe COVID-19 patients .
Mechanism of Action
SIR1-365 exerts its effects by inhibiting the activity of receptor-interacting protein 1 (RIP1), a serine/threonine protein kinase . RIP1 plays a crucial role in regulating various biological signal transduction pathways, including tumor necrosis factor-alpha (TNFα)-mediated nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) signal transduction, apoptosis, programmed cell necrosis, and inflammation . By inhibiting RIP1, SIR1-365 can modulate these pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
SIR1-365 is unique among RIP1 inhibitors due to its specific chemical structure and potent inhibitory activity . Similar compounds include other RIP1 inhibitors such as necrostatin-1 and GSK’963 . SIR1-365 stands out for its enhanced efficacy and potential therapeutic applications in a broader range of diseases .
Properties
Molecular Formula |
C13H17F2NO2 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-N-hydroxy-2,2-dimethylbutanamide |
InChI |
InChI=1S/C13H17F2NO2/c1-4-13(2,3)12(17)16(18)8-9-5-10(14)7-11(15)6-9/h5-7,18H,4,8H2,1-3H3 |
InChI Key |
SQPMQJPGOUAGHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)N(CC1=CC(=CC(=C1)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-[5-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]pentyl]propanamide](/img/structure/B10830920.png)
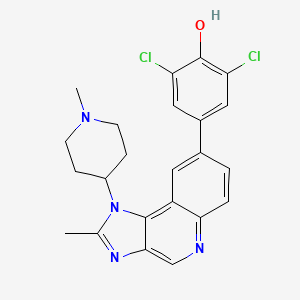
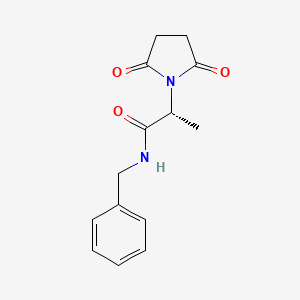
![[3-(Aminomethyl)-5,7-dimethyl-1-adamantyl]methyl nitrate](/img/structure/B10830941.png)
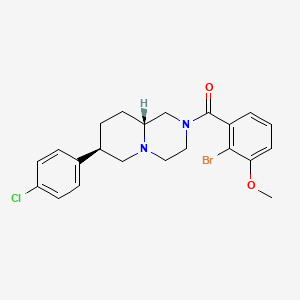


![(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10830963.png)
![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B10830965.png)
![(2S)-2-(4-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]amino}phenyl)propanoic acid](/img/structure/B10830980.png)
